molecular formula C20H19FN2O2S B3712518 N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No.: B3712518
M. Wt: 370.4 g/mol
InChI Key: NQOUDRKYMRUCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method. This involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base such as sodium ethoxide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the thiazole-fluorophenyl intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole ring, which is known for such activities.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methoxybenzamide moiety can interact with specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but with a chloro group instead of a propyl group.

    4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-mesyl)aminopyrimidine-5-carbaldehyde: Contains a fluorophenyl group and a thiazole ring but differs in the substituents and overall structure.

Uniqueness

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzamide moiety, in particular, differentiates it from other thiazole derivatives, providing unique interactions with biological targets and potential therapeutic applications.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-3-6-17-18(13-9-11-14(21)12-10-13)22-20(26-17)23-19(24)15-7-4-5-8-16(15)25-2/h4-5,7-12H,3,6H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOUDRKYMRUCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide
Reactant of Route 5
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide
Reactant of Route 6
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.